N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core fused with a benzamide moiety. The compound features a butyl chain at the N1 position of the tetrahydroquinoline ring and a 4-(trifluoromethyl)benzoyl group attached to the C6 position.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-2-3-12-26-18-10-9-17(13-15(18)6-11-19(26)27)25-20(28)14-4-7-16(8-5-14)21(22,23)24/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDGRYNRYKRFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Introduction of the butyl group: The quinoline core is then alkylated using butyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The resulting compound undergoes oxidation to introduce the oxo group at the 2-position.
Amidation: Finally, the trifluoromethylbenzoyl chloride is reacted with the quinoline derivative to form the desired benzamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.
Chemical Reactions Analysis
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions, such as nucleophilic aromatic substitution.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydroquinoline-derived benzamides. Key structural analogs and their distinguishing features are discussed below:
Structural Analogues and Substituent Effects
Physicochemical and Pharmacological Properties
- Lipophilicity : The butyl chain in the target compound enhances lipophilicity compared to the benzyl analog, which may improve membrane permeability but reduce aqueous solubility. The 4-(trifluoromethyl) group further increases hydrophobicity relative to the 4-chloro analog .
- In contrast, the 2-(trifluoromethyl) isomer () may exhibit reduced dipole moments due to asymmetric charge distribution .
- Binding Affinity Predictions : While direct binding data are absent, the Glide XP scoring method () suggests that hydrophobic enclosure and hydrogen-bonding motifs (e.g., neutral-neutral H-bonds in enclosed environments) could be critical for target engagement. Structural analogs with flexible linkers (e.g., ethyl in ) may allow better conformational adaptation to binding sites .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides an in-depth review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is , with a molecular weight of approximately 348.36 g/mol. The compound features a tetrahydroquinoline moiety fused with a benzamide structure, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.36 g/mol |
| LogP | 4.4262 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis Methods
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide typically involves several steps:
- Formation of the Tetrahydroquinoline Backbone : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Butyl Group : Alkylation reactions are employed to attach the butyl group to the nitrogen atom of the tetrahydroquinoline.
- Formation of the Benzamide Moiety : The final step generally involves acylation using trifluoroacetyl chloride to introduce the trifluoromethylbenzamide structure.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication and repair processes, leading to apoptosis in cancer cells.
- Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and survival.
Anticancer Activity
Recent studies have indicated that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines (e.g., HCC827 and NCI-H358), with IC50 values indicating potent activity at low concentrations .
Antibacterial Activity
The compound also shows promising antibacterial activity against several pathogenic strains:
- Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
Case Studies
- In Vitro Studies : A study reported that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide inhibited cancer cell growth by inducing apoptosis through caspase activation pathways.
- Animal Models : In vivo experiments using murine models demonstrated reduced tumor size in subjects treated with this compound compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
